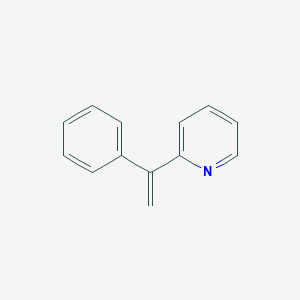
2-(1-Phenylethenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Phenylethenyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C13H11N and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Research indicates that pyridine derivatives, including 2-(1-phenylethenyl)pyridine, exhibit significant anticancer properties. For instance, the interaction of pyridine-based compounds with various biological targets has shown promise in inhibiting tumor growth. A study highlighted the cytotoxic effects of certain pyridine derivatives on cancer cell lines, suggesting their potential as therapeutic agents against malignancies .
Neuropharmacology
The compound has been investigated for its role as a selective antagonist for metabotropic glutamate receptor subtype 5 (mGlu5), which is implicated in various neurological disorders. The derivative 2-methyl-6-(phenylethynyl)pyridine (MPEP) is a well-documented example that showcases the potential of phenylethenyl-pyridine compounds in modulating neurotransmission and offering therapeutic benefits in conditions like anxiety and depression .
Anti-inflammatory Properties
Pyridine derivatives have also been explored for their anti-inflammatory effects. Compounds similar to this compound demonstrated the ability to inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory medications .
Material Science
Fluorescent Probes
The unique photophysical properties of pyridine derivatives have led to their use as fluorescent probes in various applications, including bioimaging and sensing technologies. The synthesis of small-molecule fluorescent probes based on the pyridine core has been reported, indicating their utility in detecting biological analytes .
Polymer Science
Research into the polymerization of pyridine derivatives has revealed that this compound can serve as a precursor for creating novel polymeric materials with specific properties. These polymers can be tailored for applications in coatings, adhesives, and other materials requiring enhanced mechanical properties .
Agrochemicals
Insecticidal Activity
Recent studies have evaluated the insecticidal efficacy of pyridine derivatives against agricultural pests. The compound's structural features contribute to its effectiveness as an insecticide, providing a basis for developing new pest control agents that are both effective and environmentally friendly .
Synthesis and Characterization
The synthesis of this compound typically involves reactions such as cross-coupling methods (e.g., Suzuki or Sonogashira reactions). These methodologies allow for the efficient formation of the desired compound from readily available precursors. Characterization techniques like NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
Propriétés
Numéro CAS |
15260-65-8 |
|---|---|
Formule moléculaire |
C13H11N |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-(1-phenylethenyl)pyridine |
InChI |
InChI=1S/C13H11N/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14-13/h2-10H,1H2 |
Clé InChI |
WLFQFTSISRWCNV-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=N2 |
SMILES canonique |
C=C(C1=CC=CC=C1)C2=CC=CC=N2 |
Key on ui other cas no. |
15260-65-8 |
Synonymes |
2-(1-Phenylethenyl)pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















